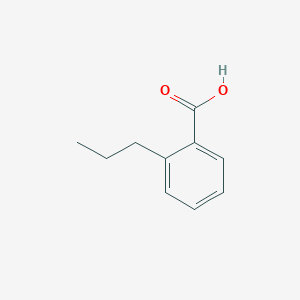

2-Propylbenzoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Propylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of benzoic acid derivatives. For example, the Friedel-Crafts alkylation of benzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound. The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-propylbenzoyl chloride. This process requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The carboxylic acid group undergoes deprotonation in basic media, forming a carboxylate anion. The ortho-propyl group slightly reduces acidity compared to benzoic acid due to weak electron-donating inductive effects:

Thermodynamic Data (analogous to benzoic acid ):

| Reaction | ΔᵣH° (kJ/mol) | ΔᵣG° (kJ/mol) | Conditions |

|---|---|---|---|

| Deprotonation | 1423 ± 9.2 | 1393 ± 8.4 | Gas phase, 423 K |

Esterification

Reacts with alcohols under acidic catalysis (e.g., H₂SO₄) to form esters:

-

Catalyst: Concentrated H₂SO₄ or PCl₃.

-

Equilibrium Control: Excess alcohol shifts reaction toward ester formation.

Decarboxylation

Heating with soda lime (NaOH/CaO) removes CO₂, yielding propylbenzene:

-

Formation of sodium carboxylate.

-

Elimination of CO₂ via radical intermediates.

Electrophilic Aromatic Substitution

The ortho-propyl group directs incoming electrophiles to para positions relative to itself, while the electron-withdrawing COOH group favors meta substitution. Competing effects lead to mixed regioselectivity.

Halogenation (Cl₂, FeCl₃)

Produces mono- or di-substituted derivatives:

-

Meta-chloro (relative to COOH).

-

Para-chloro (relative to propyl).

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

-

NaBH₄ is ineffective due to weaker reducing power.

-

Benzyl alcohol derivatives are typical products.

Oxidation

Strong oxidizing agents (e.g., KMnO₄) cleave the propyl chain, yielding terephthalic acid derivatives under harsh conditions .

Biological Reactivity

While not a focus of chemical synthesis, 2-propylbenzoic acid derivatives exhibit bioactivity. For example, hydroxylated analogs demonstrate antiplatelet effects via thromboxane inhibition .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Safety Profile

Before diving into its applications, it is essential to understand the chemical properties and safety profile of 2-propylbenzoic acid. It is characterized by:

- Molecular Weight : 164.20 g/mol

- Appearance : Colorless to light yellow liquid

- Hazards : Causes skin and eye irritation (GHS classification: Skin Irrit. 2, Eye Irrit. 2A) .

Scientific Research Applications

1. Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the preparation of various esters and other derivatives. Its structure allows it to participate in reactions such as esterification and acylation, making it valuable for creating complex organic molecules.

2. Pharmaceutical Research

Research indicates that derivatives of this compound exhibit biological activity, particularly in drug development. For instance, studies have shown its potential as a metabolite in cytochrome P450 catalyzed reactions, which are crucial for drug metabolism . The hydroxylated metabolites of propylbenzoic acids have been explored for their enantiomeric forms, providing insights into their pharmacokinetic properties.

3. Environmental Studies

In environmental chemistry, this compound has been identified as a by-product in the photocatalytic degradation of pharmaceuticals such as naproxen . Understanding its formation and degradation pathways can help assess the environmental impact of pharmaceutical contaminants.

Industrial Applications

1. Chemical Intermediate

As an intermediate in the synthesis of various chemicals, this compound is utilized in producing plasticizers and other functional materials used in coatings and adhesives. Its ability to modify physical properties makes it a critical component in industrial formulations.

2. Preservatives and Additives

While not as commonly noted as benzoic acid itself, compounds related to this compound can find use in food preservation and as additives in cosmetic formulations due to their antimicrobial properties .

Data Tables

The following tables summarize key applications and research findings related to this compound:

| Application Area | Details |

|---|---|

| Organic Synthesis | Precursor for esters and derivatives |

| Pharmaceutical Research | Metabolite studies related to cytochrome P450 enzymes |

| Environmental Chemistry | By-product in photocatalytic degradation processes |

| Industrial Chemicals | Used as a chemical intermediate for plasticizers and coatings |

Case Studies

Case Study 1: Cytochrome P450 Metabolism

A study published in PMC explored how cytochrome P450 enzymes oxidize propylbenzoic acids, highlighting the significance of structural variations on metabolic pathways . This research provides insights into how modifications to the compound can influence its biological activity.

Case Study 2: Photocatalytic Degradation

Research on the photocatalytic degradation of pharmaceuticals demonstrated that during the breakdown of naproxen, several by-products including this compound were formed. This study emphasizes the need for understanding degradation products when assessing environmental impacts .

Wirkmechanismus

The mechanism of action of 2-propylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and targets depend on the specific application and context of its use. Detailed studies are required to elucidate these mechanisms fully.

Vergleich Mit ähnlichen Verbindungen

2-Propylbenzoic acid can be compared with other benzoic acid derivatives, such as:

Benzoic acid: The parent compound with a simpler structure.

2-Methylbenzoic acid: Similar structure but with a methyl group instead of a propyl group.

2-Ethylbenzoic acid: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness: this compound is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Biologische Aktivität

2-Propylbenzoic acid (CAS Number: 2438-03-1) is a benzoic acid derivative with a molecular formula of C10H12O2 and a molecular weight of 164.201 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its effects on cellular mechanisms, antimicrobial properties, and potential as an anti-inflammatory agent.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.201 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 275.4 ± 9.0 °C |

| Flash Point | 129.5 ± 13.4 °C |

| LogP | 3.42 |

1. Antimicrobial Activity

Research indicates that various benzoic acid derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzoic acid derivatives against a range of bacteria and fungi, suggesting that these compounds can disrupt microbial cell membranes or inhibit metabolic processes . Specifically, this compound has been noted for its ability to inhibit the growth of pathogenic bacteria, making it a candidate for further exploration in antimicrobial therapies.

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various experimental models. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins . This inhibition can reduce inflammation and pain, positioning this compound as a potential therapeutic agent for inflammatory conditions.

3. Effects on Cellular Mechanisms

In vitro studies have demonstrated that this compound can influence cellular signaling pathways related to apoptosis and cell survival. For instance, it may modulate the activity of proteasomes and autophagy pathways, which are essential for maintaining cellular homeostasis and protein turnover . These findings suggest that the compound could have implications in aging and neurodegenerative diseases where proteostasis is disrupted.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoic acid derivatives, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Inhibition of COX Enzymes

In another experiment, the anti-inflammatory effects of this compound were evaluated using a murine model of inflammation induced by lipopolysaccharides (LPS). The administration of this compound resulted in a marked reduction in pro-inflammatory cytokines and COX activity compared to control groups .

Eigenschaften

IUPAC Name |

2-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADSJKKDLMALGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557642 | |

| Record name | 2-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-03-1 | |

| Record name | 2-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.